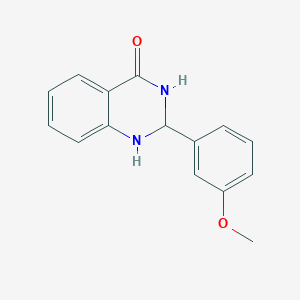

2-(3-甲氧基苯基)-2,3-二氢-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring . The 3-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (-OCH3) substituent .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 3-methoxyphenethylamine, have been synthesized using various methods . For instance, one study reported the use of a Pictet-Spengler reaction for the synthesis of a related compound .科学研究应用

药物化学与药物开发

- 抗癌潜力: 研究人员已探索了2-(3-甲氧基苯基)-2,3-二氢-1H-喹唑啉-4-酮的抗癌特性。 它可能抑制参与肿瘤生长和转移的特定途径 .

- 激酶抑制剂: 喹唑啉酮衍生物,包括该化合物,表现出激酶抑制活性。 激酶在细胞信号传导中起着至关重要的作用,使其成为药物开发的诱人靶点 .

有机合成与催化

- Pictet-Spengler反应: 2-(3-甲氧基苯基)-2,3-二氢-1H-喹唑啉-4-酮在全氟辛烷磺酸催化的Pictet-Spengler反应中作为活化的苯乙胺。 该反应对于构建复杂的杂环化合物很有价值 .

- 1,3-氧杂氮杂环庚烷合成: 该化合物的钯催化分子内偶联导致形成1,3-氧杂氮杂环庚烷。 这些杂环在药物化学和材料科学中具有多种应用 .

生物学研究

- 神经递质调节: 苯乙胺可以影响神经递质系统。 需要进一步研究以探索2-(3-甲氧基苯基)-2,3-二氢-1H-喹唑啉-4-酮的潜在神经活性作用 .

材料科学

- 发光材料: 喹唑啉酮衍生物具有发光特性。 研究人员正在研究它们在光电器件、传感器和成像剂中的应用 .

计算化学

- 分子对接研究: 计算模拟可以预测2-(3-甲氧基苯基)-2,3-二氢-1H-喹唑啉-4-酮与特定蛋白质靶点的结合亲和力。 这些研究有助于药物设计和优化 .

绿色化学方法

- 合成方法: 研究人员已经开发出绿色合成方法来合成相关化合物。 这些方法强调可持续性和最大程度地减少环境影响 .

未来方向

作用机制

Target of Action

The primary target of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is the metabotropic glutamate 5 (mGlu5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .

Mode of Action

2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one acts as a partial negative allosteric modulator (NAM) of the mGlu5 receptor . It induces a fast and sustained antidepressant-like effect, characteristic of rapid-acting antidepressant drugs (RAADs) like ketamine . This interaction with the mGlu5 receptor leads to changes in the receptor’s activity, which can have therapeutic effects .

Biochemical Pathways

The compound affects the brain-derived neurotrophic factor (BDNF) -dependent mechanism . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . The compound’s interaction with the mGlu5 receptor leads to changes in BDNF and selected protein levels .

Result of Action

The compound induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances the action of other antidepressants like ketamine in mice . This indicates both substances’ convergent mechanisms of action and the possibility of their practical use in treating depression as RAAD .

属性

IUPAC Name |

2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEBJZDWSJAQGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide](/img/structure/B2417108.png)

![1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2417112.png)

![(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2417114.png)

![5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2417116.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2417124.png)